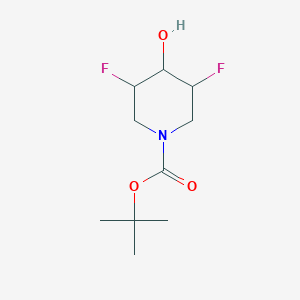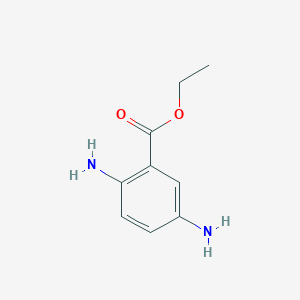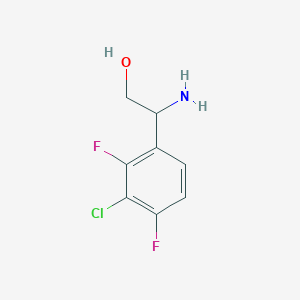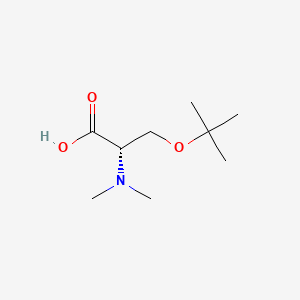![molecular formula C10H12F3NO3S B13518182 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide is a chemical compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a propane-1-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)phenol with 1,3-dibromopropane to form 3-[3-(trifluoromethyl)phenoxy]propane. This intermediate is then reacted with sulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride
- 1,1,3,3-Tetrakis[(trifluoromethyl)sulfonyl]propane
Uniqueness
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H12F3NO3S |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonamide |
InChI |
InChI=1S/C10H12F3NO3S/c11-10(12,13)8-3-1-4-9(7-8)17-5-2-6-18(14,15)16/h1,3-4,7H,2,5-6H2,(H2,14,15,16) |
InChI Key |
CXAWUHLXWJYTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride](/img/structure/B13518138.png)

![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13518150.png)

![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)

![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)
![1-Oxa-4-azaspiro[5.5]undecan-9-amine](/img/structure/B13518171.png)




